Butyl(1,3-thiazol-5-ylmethyl)amine
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Overview
Description
Butyl(1,3-thiazol-5-ylmethyl)amine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural and synthetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(1,3-thiazol-5-ylmethyl)amine typically involves the reaction of 1,3-thiazole derivatives with butylamine. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Butyl(1,3-thiazol-5-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Butyl(1,3-thiazol-5-ylmethyl)amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers
Mechanism of Action
The mechanism of action of Butyl(1,3-thiazol-5-ylmethyl)amine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, which can modulate the activity of enzymes and receptors. This compound may activate or inhibit biochemical pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
Butyl(1,3-thiazol-5-ylmethyl)amine is unique due to its specific structure, which combines a butyl group with a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Butyl(1,3-thiazol-5-ylmethyl)amine is a synthetic compound featuring a butyl group attached to a thiazole derivative. The thiazole ring, characterized by its five-membered heterocyclic structure containing sulfur and nitrogen, is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, antiviral, and anticancer properties.
The chemical structure of this compound allows it to interact with various biological targets. Its mechanism of action may involve binding to enzymes or receptors, influencing their activity. For instance, it may inhibit microbial enzymes leading to antimicrobial effects or interact with DNA to induce cytotoxicity in cancer cells .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar thiazole structures can inhibit the growth of various bacteria and fungi. For example:
- Minimum Inhibitory Concentration (MIC) values for related thiazole derivatives against Staphylococcus aureus were reported as low as 0.015 mg/mL .
- Compounds containing thiazole rings have demonstrated effectiveness against Candida albicans and Aspergillus niger, with MIC values ranging from 3.92 to 4.23 mM .
Antifungal Activity
The antifungal potential of this compound has been highlighted in various studies. Its structural features contribute to its efficacy against pathogenic fungi. Research indicates that thiazole derivatives can disrupt fungal cell membranes or inhibit essential metabolic pathways .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Research has indicated that this compound may induce apoptosis in cancer cells through several mechanisms:
- In a study involving tumor-bearing mice, thiazole derivatives were shown to suppress tumor growth significantly .
- Flow cytometry analysis revealed that related compounds accelerated apoptosis in cancer cell lines at specific dosages .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:
- Substituents on the Thiazole Ring : Modifications at the 4-position of the thiazole ring can enhance biological activity by increasing chemical reactivity and binding affinity to targets.
- Lipophilicity : Increased lipophilicity often correlates with improved cellular uptake and bioavailability of the compound .
Case Studies
Several case studies illustrate the biological activity of thiazole derivatives similar to this compound:
Study | Compound | Activity | IC50 Value |
---|---|---|---|
Ribeiro Morais et al. (2023) | BnZ variant | Anticancer | 25.72 μM |
Zhang et al. (2021) | Thiazole derivative | Antimicrobial | 0.015 mg/mL |
Liu et al. (2020) | Thiazole hybrid | Antiviral | Not specified |
These studies underscore the potential therapeutic applications of thiazole-based compounds in treating various diseases.
Properties
Molecular Formula |
C8H14N2S |
---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C8H14N2S/c1-2-3-4-9-5-8-6-10-7-11-8/h6-7,9H,2-5H2,1H3 |
InChI Key |
XHWUSSKRTHBOPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CN=CS1 |
Origin of Product |
United States |
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